Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate
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Overview
Description
Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 3-(trifluoromethoxy)benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the benzyl chloride, leading to the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are commonly employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The phosphonate group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [3-(trifluoromethyl)phenyl]phosphonate
- Diethyl [3-chloro-4-(trifluoromethoxy)phenyl]phosphonate
Uniqueness
Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity compared to other similar phosphonates, making it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C11H14F3O4P |
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Molecular Weight |
298.19 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H14F3O4P/c1-3-16-19(15,17-4-2)10-7-5-6-9(8-10)18-11(12,13)14/h5-8H,3-4H2,1-2H3 |
InChI Key |
HBGBGOKTWKCLKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)OC(F)(F)F)OCC |
Origin of Product |
United States |
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